molecular formula C37H32O10 B14127407 Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside CAS No. 6207-45-0

Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside

Cat. No.: B14127407
CAS No.: 6207-45-0
M. Wt: 636.6 g/mol
InChI Key: BNWKZSZXVMUNIH-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a hexopyranoside ring structure with benzoyl protecting groups at the 2, 3, 4, and 6 positions, and a prop-2-en-1-yl group attached to the anomeric carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside typically involves the protection of a hexopyranose sugar followed by the introduction of the prop-2-en-1-yl group. One common method involves the following steps:

    Protection of the hydroxyl groups: The hydroxyl groups of the hexopyranose are protected using benzoyl chloride in the presence of a base such as pyridine to form the tetra-O-benzoyl derivative.

    Introduction of the prop-2-en-1-yl group: The protected sugar is then reacted with prop-2-en-1-yl bromide in the presence of a base such as sodium hydride to introduce the prop-2-en-1-yl group at the anomeric position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The benzoyl protecting groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Derivatives with different protecting groups or functional groups.

Scientific Research Applications

Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylated compounds.

    Biology: It serves as a model compound for studying glycosylation processes and enzyme-substrate interactions.

    Medicine: It is investigated for its potential role in drug development, particularly in the synthesis of glycosylated drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for glycosylation enzymes, leading to the formation of glycosidic bonds. The benzoyl protecting groups play a crucial role in protecting the hydroxyl groups during chemical reactions, allowing for selective modifications at the anomeric position.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-yl 2,3,4,6-tetra-O-acetylhexopyranoside: Similar structure but with acetyl protecting groups instead of benzoyl.

    Prop-2-en-1-yl 2,3,4,6-tetra-O-acetylhexopyranoside: Similar structure but with acetyl protecting groups.

    Prop-2-yn-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.

Uniqueness

Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside is unique due to the presence of benzoyl protecting groups, which provide greater stability and resistance to hydrolysis compared to acetyl groups. The prop-2-en-1-yl group also offers different reactivity compared to the prop-2-yn-1-yl group, making it suitable for specific synthetic applications.

Properties

CAS No.

6207-45-0

Molecular Formula

C37H32O10

Molecular Weight

636.6 g/mol

IUPAC Name

(3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl)methyl benzoate

InChI

InChI=1S/C37H32O10/c1-2-23-42-37-32(47-36(41)28-21-13-6-14-22-28)31(46-35(40)27-19-11-5-12-20-27)30(45-34(39)26-17-9-4-10-18-26)29(44-37)24-43-33(38)25-15-7-3-8-16-25/h2-22,29-32,37H,1,23-24H2

InChI Key

BNWKZSZXVMUNIH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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